An In-depth Technical Guide on the Core Basic Properties of 4-Phenylpiperidine-4-carboxylic Acid
An In-depth Technical Guide on the Core Basic Properties of 4-Phenylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block
4-Phenylpiperidine-4-carboxylic acid, also known as norpethidinic acid, is a crucial intermediate in the synthesis of a variety of pharmaceuticals, most notably analgesics.[1][2] Its structure, featuring a piperidine ring, a phenyl group, and a carboxylic acid moiety, provides a versatile scaffold for chemical modifications, leading to the discovery of new therapeutic agents.[1] This guide will elucidate the core basic properties of this compound, offering insights into its behavior and handling in a research and development setting. The hydrochloride salt form is often utilized to enhance its solubility, making it a more suitable candidate for various applications in medicinal chemistry.[1]
Physicochemical Properties
Understanding the fundamental physicochemical properties of 4-phenylpiperidine-4-carboxylic acid is essential for its effective use in synthesis and analysis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H15NO2 | [3][4] |
| Molecular Weight | 205.25 g/mol | [3][4] |
| Boiling Point | 374.9 ± 42.0 °C (Predicted) | [3][5] |
| Density | 1.157 ± 0.06 g/cm3 (Predicted) | [3][5] |
| pKa | 3.57 ± 0.20 (Predicted) | [3][5] |
| Form | Solid | [3][5] |
The predicted pKa of 3.57 suggests that the carboxylic acid group is the primary acidic center, while the piperidine nitrogen imparts basic properties to the molecule. The hydrochloride salt has a molecular formula of C12H15NO2·HCl and a molecular weight of 241.73 g/mol .[1]
Synthesis and Purification
The synthesis of 4-phenylpiperidine-4-carboxylic acid is a critical process for its application in drug discovery. While various synthetic routes exist, a common approach involves the use of 4-piperidinecarboxylic acid as a starting material.[3][6] The hydrochloride salt can be synthesized by reacting 4-phenylpiperidine with hydrogen chloride in a suitable solvent, leading to precipitation and filtration of the final product.[7]
Caption: A simplified workflow for the synthesis of 4-Phenylpiperidine-4-carboxylic acid.
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Reaction Setup: In a well-ventilated fume hood, dissolve 4-piperidone in a suitable solvent such as ethanol.
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Strecker Reaction: Add a source of cyanide (e.g., potassium cyanide) and an amine source (e.g., ammonia or a primary amine) to the solution. The reaction is typically stirred at room temperature.
-
Nitrile Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.
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Workup and Isolation: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure 4-phenylpiperidine-4-carboxylic acid.
Role as a Precursor in Opioid Synthesis
4-Phenylpiperidine-4-carboxylic acid is a well-established precursor in the synthesis of various opioids, including meperidine (pethidine) and its analogues.[3][8] Its ethyl ester, 4-phenylpiperidine-4-carboxylic acid ethyl ester (norpethidine), is a direct precursor to pethidine and is listed as a Schedule I substance under the 1961 Convention on Narcotic Drugs.[9][10]
The illicit manufacture of fentanyl and its analogues has also led to the international control of several related piperidine derivatives.[11][12][13] While 4-phenylpiperidine-4-carboxylic acid itself is not typically a direct precursor in the most common fentanyl synthesis routes, the core 4-phenylpiperidine scaffold is a key structural feature of many synthetic opioids.
Caption: The role of 4-Phenylpiperidine-4-carboxylic acid in the synthesis of opioids.
Analytical Characterization
Accurate characterization of 4-phenylpiperidine-4-carboxylic acid is crucial for quality control and regulatory purposes. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Signals corresponding to the phenyl, piperidine, and carboxylic acid protons and carbons. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorptions for the carboxylic acid O-H and C=O stretches, and the N-H stretch of the piperidine. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating the purity of the sample. |
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer such as formic acid or ammonium acetate.
-
Standard and Sample Preparation: Accurately weigh and dissolve a reference standard and the sample of 4-phenylpiperidine-4-carboxylic acid in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. Calculate the purity of the sample based on the peak area percentage.
Broader Applications in Medicinal Chemistry
Beyond its role in opioid synthesis, 4-phenylpiperidine-4-carboxylic acid and its derivatives are utilized in the development of other classes of therapeutic agents. For instance, they have been used to prepare CB1 antagonists with a reduced propensity to cross the blood-brain barrier and as scaffolds for the synthesis of NK1 antagonists.[3][5] This highlights the versatility of this chemical entity in medicinal chemistry research.
Conclusion
4-Phenylpiperidine-4-carboxylic acid is a molecule of significant interest to the pharmaceutical and drug development communities. Its basic properties, synthetic accessibility, and structural versatility make it a valuable building block for the creation of a wide range of bioactive compounds. A thorough understanding of its chemistry and analytical characterization is paramount for its effective and responsible use in research and development.
References
- Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
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Sághy, K., et al. (2018). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 23(10), 2634. [Link]
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PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]
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PubChem. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. [Link]
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North Dakota Legislative Branch. Introduced SB 2096 - 2017 Regular Session. [Link]
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Economic and Social Council. Note by the Secretariat on the proposal by the United States of America to place 4-piperidone and 1-boc-4-piperidone in Table I of the 1988 Convention. [Link]
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ECDD Repository. 4-phenylpiperidine-4-carboxylic acid ethyl ester. [Link]
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UNODC. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]
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International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. [Link]
-
NIST WebBook. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. [Link]
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